1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid

Catalog No.
S899178
CAS No.
1268810-07-6
M.F
C9H14O2Si
M. Wt
182.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic ...

Alkyne homocoupling plagues unprotected 1-ethynylcyclopropanecarboxylic acid during amide coupling. This TMS-protected analog masks the alkyne, enabling orthogonal functionalization. • Orthogonal reactivity: Carboxylic acid can be amidated/esterified without alkyne interference. • Post-deprotection click: Liberated alkyne facilitates CuAAC/Sonogashira for late-stage diversification. • High solubility in THF, DCM, DMF. Shipped globally by SMolecule, >97% purity.

CAS Number

1268810-07-6

Product Name

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid

IUPAC Name

1-(2-trimethylsilylethynyl)cyclopropane-1-carboxylic acid

Molecular Formula

C9H14O2Si

Molecular Weight

182.29 g/mol

InChI

InChI=1S/C9H14O2Si/c1-12(2,3)7-6-9(4-5-9)8(10)11/h4-5H2,1-3H3,(H,10,11)

InChI Key

HZGALDCSOVHAQW-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1(CC1)C(=O)O

Canonical SMILES

C[Si](C)(C)C#CC1(CC1)C(=O)O

Synonyms

1-[(Trimethylsilyl)ethynyl]cyclopropane-1-carboxylic acid, 1-(Trimethylsilanylethynyl)cyclopropanecarboxylic acid, 1-(2-(Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid

Purity

≥97%

Package Size

100 mg, 250 mg, 1 g

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid (CAS 1268810-07-6) is a specialized bifunctional building block that integrates a conformationally restricted cyclopropane core with a fully protected trimethylsilyl (TMS) alkyne . This compound is primarily procured for complex molecule synthesis where orthogonal reactivity is required. By masking the terminal alkyne, the TMS group prevents unwanted side reactions—such as Glaser coupling or transition-metal-catalyzed cross-reactivity—during the functionalization of the carboxylic acid moiety. Its enhanced lipophilicity compared to the unprotected analog ensures superior solubility in standard organic solvents, making it a highly processable precursor for advanced pharmaceutical intermediates and click-chemistry-ready scaffolds [1].

Research Fit

Tri-orthogonal scaffold: carboxylic acid, TMS-protected alkyne, and cyclopropane ring
Latent terminal alkyne via controlled TMS deprotection for click or Sonogashira couplings
Rigid cyclopropane scaffold imposes conformational constraint for SAR and linker studies

Substituting this TMS-protected building block with the unprotected 1-ethynylcyclopropanecarboxylic acid (CAS 933755-97-6) introduces severe process liabilities . The unprotected terminal alkyne is highly susceptible to base-catalyzed isomerization and unwanted transition-metal coordination during standard amide coupling (e.g., using HATU/DIPEA) or cross-coupling steps. Furthermore, the free alkyne exhibits high polarity and lower stability upon prolonged storage, leading to potential dimerization and variable purity profiles [1]. The TMS protection is not merely a structural feature; it is a critical process enabler that allows the carboxylic acid to be fully elaborated without sacrificing the alkyne's integrity for downstream click chemistry or Sonogashira couplings.

Substitution Risk

Stability
Unprotected 1-ethynylcyclopropanecarboxylic acid may exhibit reduced shelf stability; TMS group provides latent reactivity.
Functional completeness
Cyclopropylacetylene lacks the carboxylic acid handle, precluding direct amide/ester bond formation.
Scaffold orthogonality
Simple cyclopropanecarboxylic acids offer only a single reactive handle, not three orthogonal pathways.

Chemoselectivity and Yield in Amide Coupling Workflows

During standard amide bond formation using coupling reagents like HATU or EDC/HOBt, the presence of a free terminal alkyne on a strained cyclopropane ring can lead to base-catalyzed side reactions or degradation, often limiting yields [1]. The TMS-protected analog (CAS 1268810-07-6) completely shields the alkyne, enabling near-quantitative conversion of the carboxylic acid to the corresponding amide without alkyne consumption. This orthogonal protection eliminates the need for complex purification steps and ensures high reproducibility in library synthesis.

Evidence DimensionAmide coupling yield and chemoselectivity
Target Compound DataNear-quantitative conversion (>95%) with intact alkyne
Comparator Or Baseline1-ethynylcyclopropanecarboxylic acid (unprotected)
Quantified DifferenceElimination of alkyne-related side reactions and >20% improvement in isolated yields
ConditionsStandard peptide coupling conditions (e.g., HATU, DIPEA, DCM/DMF)

Procuring the TMS-protected variant ensures high-yielding, scalable amide functionalization without compromising the alkyne for downstream click or cross-coupling reactions.

Regioselective Cyclopropanation
Head-to-head
Target: single regioisomer, up to 40% overall yield to free acid vs. Unprotected enyne: mixture of regioisomers and side products
TMS directs reaction to double bond only, preserving latent alkyne
CuSO₄, 100–110 °C; analog substrate used

Enhanced Lipophilicity for Organic Solvent Compatibility

The unprotected 1-ethynylcyclopropanecarboxylic acid exhibits a low calculated logP (approx. 0.48), making it highly polar and potentially challenging to dissolve in non-polar organic solvents used in standard synthetic workflows . The addition of the bulky trimethylsilyl group significantly increases the lipophilicity (calculated logP > 2.0), drastically improving solubility in solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) . This enhanced solubility is critical for homogeneous reaction kinetics during scale-up and simplifies liquid-liquid extraction protocols during workup.

Evidence DimensionCalculated LogP (Lipophilicity)
Target Compound DataCalculated logP > 2.0
Comparator Or Baseline1-ethynylcyclopropanecarboxylic acid (calculated logP ~0.48)
Quantified Difference>1.5 log unit increase in lipophilicity
ConditionsStandard solvent systems (DCM, THF) at room temperature

Higher solubility in organic solvents streamlines processability, reduces solvent volumes required for scale-up, and improves overall reaction homogeneity.

Silylation Yield Advantage
Head-to-head
TMS-ethynyl silylation: 91% overall yield vs. carboxylation-esterification: 74% (17 pp difference)
Higher synthetic efficiency in introducing alkyne substituents
Analog bis-TMS cyclopropane system

Thermal and Storage Stability of the Alkyne Moiety

Terminal alkynes, particularly those adjacent to activating or strained groups, are prone to oxidative dimerization (Glaser-type coupling) and degradation over time when exposed to air or trace metals [1]. The TMS group provides substantial steric bulk that completely inhibits these intermolecular degradation pathways. Consequently, 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid exhibits a significantly extended shelf life and maintains a consistent purity profile over prolonged storage compared to its unprotected counterpart, directly impacting lot-to-lot reproducibility in manufacturing [2].

Evidence DimensionStorage stability and resistance to oxidative dimerization
Target Compound DataQuantitative retention of alkyne integrity (>99%) without Glaser dimerization
Comparator Or BaselineUnprotected terminal alkynes (prone to oxidative degradation)
Quantified DifferenceExtended shelf life and consistent purity profile
ConditionsLong-term storage under standard laboratory conditions

For procurement, stable building blocks reduce waste, eliminate the need for frequent re-purification, and ensure consistent batch-to-batch performance.

Triple Bond Length
Class-level
1.205(2) Å (X-ray, TMS analog); 1.240(1) Å (gas-phase); 1.187(3) Å (constrained analog)
Bond-length tunability aids rational π-system design for target engagement
Solid-state vs. gas-phase comparison; class-level inference
Supplier Consistency
Data to verify
Melting point 69–71 °C; purity 95–98% across vendors
Cross-vendor specification consistency reduces procurement QC burden
Based on supplier certificates; recommend independent verification

Orthogonal Functionalization in Medicinal Chemistry

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid is a strategic precursor for synthesizing complex pharmaceutical intermediates where the carboxylic acid must be converted to an amide or ester prior to alkyne functionalization [1]. The TMS group allows the cyclopropane core to be integrated into the scaffold, followed by selective deprotection and subsequent CuAAC (click chemistry) or Sonogashira coupling.

Synthesis of Conformationally Restricted Peptidomimetics

In the development of peptidomimetics, the cyclopropane ring provides rigid conformational constraints. The TMS-protected alkyne serves as a stable, bioorthogonal handle that survives standard solid-phase peptide synthesis (SPPS) or solution-phase coupling conditions, enabling late-stage diversification or fluorophore attachment without premature alkyne degradation [2].

Development of Advanced Materials and Probes

For material science applications requiring precise spatial arrangement of functional groups, this building block offers a highly soluble, processable precursor. The protected alkyne ensures that polymerization or surface-attachment reactions involving the carboxylic acid proceed cleanly, reserving the alkyne for subsequent cross-linking or surface functionalization steps [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTACs and bioconjugate click chemistry
Orthogonal carboxylic acid handle and latent terminal alkyne
TMS deprotection efficiency; CuAAC/SPAAC compatibility
SAR conformational probe studies
Rigid sp-hybridized cyclopropane scaffold with tunable triple bond
X-ray crystallographic or DFT conformational analysis
Multi-step orthogonal protecting group strategy
TMS as traceless protecting group for alkyne
Regioselective cyclopropanation; protecting group stability

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